Boc-Biocytin

Catalog No.
S766192
CAS No.
62062-43-5
M.F
C21H36N4O6S
M. Wt
472,6 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Biocytin

CAS Number

62062-43-5

Product Name

Boc-Biocytin

IUPAC Name

(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

Molecular Formula

C21H36N4O6S

Molecular Weight

472,6 g/mole

InChI

InChI=1S/C21H36N4O6S/c1-21(2,3)31-20(30)24-13(18(27)28)8-6-7-11-22-16(26)10-5-4-9-15-17-14(12-32-15)23-19(29)25-17/h13-15,17H,4-12H2,1-3H3,(H,22,26)(H,24,30)(H,27,28)(H2,23,25,29)/t13-,14-,15-,17-/m0/s1

InChI Key

XTQNFOCBPUXJCS-JKQORVJESA-N

SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)O

Synonyms

N-alpha-Boc-N-epsilon-Biotinyl-L-lysine;Boc-Lys(Biotinyl)

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C(=O)O

Mechanism of Action

Boc-Biocytin is a small, cell-permeable molecule that can be injected into specific brain regions. Once inside a neuron, it is enzymatically cleaved, releasing biocytin. Biocytin then binds to avidin, a streptavidin conjugate, which can be visualized using fluorescent microscopy. This allows researchers to trace the intricate pathways that neurons form with other neurons, providing insights into how information flows within the nervous system [].

Applications in Neuroscience Research

Boc-Biocytin offers several advantages over other neural tracers. Its small size umożliwia łatwe przenikanie przez błony komórkowe, a jego uwolnienie biocytyny umożliwia silne wiązanie z avidiną, co skutkuje wysokim sygnałem podczas obrazowania [].

Here are some specific applications of Boc-Biocytin in neuroscience research:

  • Mapping neuronal morphology: By tracing the biocytin signal, researchers can reconstruct the detailed branching patterns of individual neurons, including their axons and dendrites [].
  • Identifying synaptic connections: Boc-biocytin can reveal the connections between neurons, allowing researchers to understand how information is transmitted within neural circuits [].
  • Studying brain development: This technique is useful for investigating how neural circuits form and mature during development [].
  • Investigating neurodegenerative diseases: By tracing changes in neuronal connectivity, Boc-biocytin can aid in understanding the progression of neurodegenerative disorders like Alzheimer's disease and Parkinson's disease.

Boc-Biocytin, also known as N-Boc-biocytin, is a synthetic derivative of biocytin, which is itself a conjugate of biotin and lysine. Biocytin plays a significant role in various biological processes, particularly in the context of enzyme activity related to carboxylation reactions. The addition of the tert-butyloxycarbonyl (Boc) group enhances its stability and solubility, making Boc-Biocytin a valuable compound for biochemical applications.

The mechanism of action of Boc-Biocytin involves several steps:

  • Uptake: Injected Boc-Biocytin enters neurons through active transport mechanisms.
  • Cleavage: Intracellular enzymes cleave the Boc group, exposing the free amine of lysine.
  • Biotinylation: The free amine group reacts with cellular components containing biotinylation enzymes, attaching the biocytin moiety.
  • Retrograde transport: Biocytinylated molecules are transported through the axon back to the cell body and dendrites of the labeled neuron.
  • Irritant: It may cause skin and eye irritation upon contact.
  • Potential allergen: Biotin can be a potential allergen for some individuals.
Typical of amides due to its structure. The Boc group can be removed under acidic conditions, yielding biocytin that can subsequently engage in reactions involving its amine and carboxylic acid functionalities. This property allows Boc-Biocytin to form stable amide bonds when reacted with carboxylic acids:

  • Deprotection Reaction: The Boc group is cleaved using acidic conditions (e.g., trifluoroacetic acid), regenerating the amine functionality of biocytin.
  • Amide Formation: Reaction with carboxylic acids leads to the formation of stable amide bonds, which are crucial in peptide synthesis and other applications.

Boc-Biocytin exhibits biological activity primarily through its relationship with biotin. Biotin is essential for various enzymatic processes, particularly those involving carboxylation reactions facilitated by biotin-dependent enzymes. Biocytin itself has been shown to enhance the rate of oxaloacetate decarboxylation in certain enzymatic reactions, indicating its role as a cofactor in metabolic pathways .

Moreover, Boc-Biocytin can serve as a tracer in neuronal studies due to its ability to be incorporated into cellular structures, allowing researchers to track cellular processes and interactions.

The synthesis of Boc-Biocytin typically involves several steps:

  • Starting Material: The synthesis begins with the reaction of d-biotin with an amino acid derivative (e.g., lysine) to form biocytin.
  • Protection of Amine: The amine group on biocytin is protected using the Boc group, which prevents unwanted reactions during subsequent steps.
  • Purification: The product is purified using techniques such as chromatography to isolate Boc-Biocytin from by-products.
  • Characterization: The final product is characterized using spectroscopic methods (NMR, MS) to confirm its structure.

These steps ensure that Boc-Biocytin is synthesized in a high yield and purity suitable for research applications .

Boc-Biocytin finds various applications in biochemical and pharmaceutical research:

  • Peptide Synthesis: It serves as a building block for synthesizing peptides due to its ability to form stable amide bonds.
  • Neuronal Tracing: Used as a tracer in neuroscience research, allowing for the mapping of neural pathways.
  • Bioconjugation: Its reactive amine group enables conjugation with other biomolecules for targeted delivery or imaging studies.

Research indicates that Boc-Biocytin interacts effectively with biotin-dependent enzymes, enhancing their catalytic activity. Studies have demonstrated that biocytin derivatives can influence the kinetics of enzymatic reactions involving pyruvate carboxylase and other related enzymes . These interactions are crucial for understanding metabolic pathways and developing therapeutic agents targeting these enzymes.

Boc-Biocytin shares structural similarities with several compounds but maintains unique properties due to the presence of the Boc protecting group and its specific biological activities. Here are some similar compounds:

Compound NameStructure SimilarityUnique Features
BiocytinYesDirectly involved in metabolic processes; no Boc group
D-BiotinYesEssential vitamin; serves as a cofactor; not an amide
Aminopropyl-biocytinYesModified for tracing; lacks Boc protection
Serine-biocytinYesContains serine; used in specific tracer applications

Boc-Biocytin's unique combination of stability due to the Boc group and its biological activity makes it particularly valuable in research settings compared to these similar compounds.

XLogP3

1.5

Dates

Modify: 2023-08-15

Explore Compound Types